![molecular formula C8H15NO B13587113 1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
1-Azaspiro[4.4]nonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[44]nonan-3-ol is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]nonan-3-ol can be synthesized through several methods. One common approach involves the intramolecular 1,3-dipolar cycloaddition of nitrones with alkenes . This method typically requires the preparation of nitrones from corresponding aldehydes and hydroxylamines, followed by cycloaddition under controlled conditions to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable organic reactions such as cycloadditions and subsequent purification steps like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[4.4]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroxides or oxides.
Reduction: Amine derivatives.
Substitution: Functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-Azaspiro[4.4]nonan-3-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-azaspiro[4.4]nonan-3-ol involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to engage in specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-Azaspiro[4.4]nonan-1-oxyl: Another spirocyclic compound with similar structural features but different functional groups.
5-Azaspiro[4.4]nonan-5-ium: A related compound used in materials science.
Uniqueness: 1-Azaspiro[4.4]nonan-3-ol stands out due to its hydroxyl functional group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-azaspiro[4.4]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-7-5-8(9-6-7)3-1-2-4-8/h7,9-10H,1-6H2 |
Clave InChI |
YKYSATZNGNIOOI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)
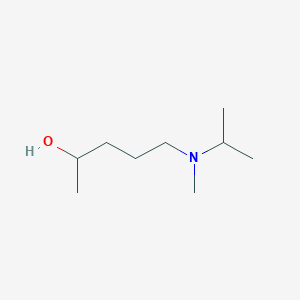
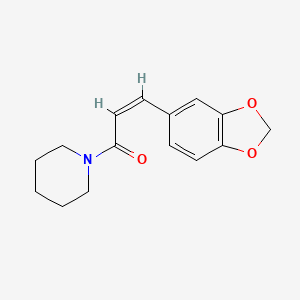


![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
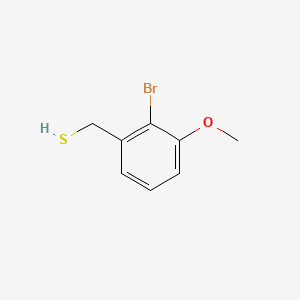

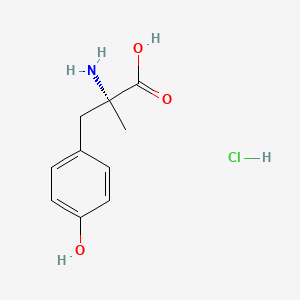
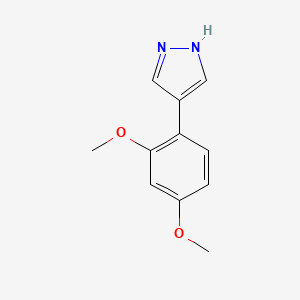

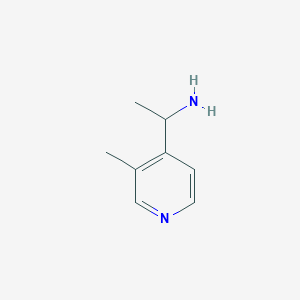
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)
